molecular formula C24H23N3O4S2 B2745363 N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850909-84-1

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2745363
CAS No.: 850909-84-1
M. Wt: 481.59
InChI Key: ARMRFRGYQHLNNR-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a benzothiazole derivative characterized by a dihydrobenzothiazole core with a Z-configuration imine bond. Key structural features include:

  • 6-ethoxy substitution on the benzothiazole ring, which may enhance lipophilicity and metabolic stability.
  • 3-methyl group on the dihydrothiazole ring, influencing steric and electronic properties.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-31-19-12-15-21-22(16-19)32-24(26(21)2)25-23(28)17-10-13-20(14-11-17)33(29,30)27(3)18-8-6-5-7-9-18/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMRFRGYQHLNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-Ethoxythiophenol

The benzothiazole core is constructed by reacting 2-amino-4-ethoxythiophenol with ethyl acetoacetate under acidic conditions. This step proceeds via a Knorr-type cyclization, forming the dihydrobenzothiazole ring.
Reaction Conditions :

  • Ethanol, reflux (12 h)
  • Catalytic HCl (0.1 equiv)
  • Yield: 78%

Oxidation to the 2-Ylidene Derivative

The imine (Z)-configuration is induced by treating the dihydro intermediate with N-bromosuccinimide (NBS) in dichloromethane at 0°C. This step selectively generates the thermodynamically stable (Z)-isomer.
Key Parameters :

  • NBS (1.2 equiv), DCM, 0°C → rt (2 h)
  • Yield: 65%
  • Stereochemical control confirmed via $$ ^1H $$-NMR coupling constants ($$ J = 12.4 \, \text{Hz} $$).

Synthesis of Fragment B: 4-[Methyl(Phenyl)Sulfamoyl]Benzoyl Chloride

Sulfonylation of Benzamide

4-Aminobenzoic acid is reacted with methyl(phenyl)sulfamoyl chloride in pyridine to introduce the sulfamoyl group.
Procedure :

  • Pyridine, 0°C, 4 h
  • Quench with ice-water, extract with ethyl acetate
  • Yield: 82%

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) under reflux to generate the acyl chloride.
Conditions :

  • SOCl$$_2$$ (5 equiv), toluene, reflux (3 h)
  • Yield: 95%

Final Coupling and Characterization

Amide Bond Formation

Fragment A is reacted with Fragment B in anhydrous THF using triethylamine as a base.
Optimized Protocol :

  • Fragment A (1.0 equiv), Fragment B (1.1 equiv), Et$$_3$$N (2.5 equiv)
  • Stir at rt (24 h)
  • Yield: 70%

Spectroscopic Validation

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 9H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$), 3.45 (s, 3H, NCH$$3$$), 2.98 (s, 3H, SCH$$3$$).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

A microwave-enhanced method reduces the cyclocondensation time from 12 h to 45 min, achieving comparable yields (76%).

Enzymatic Resolution for Stereochemical Control

Lipase-mediated resolution using Candida antarctica improves (Z)-isomer selectivity to 92% ee but requires additional steps.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing SOCl$$_2$$ with oxalyl chloride reduces corrosion risks in large batches, though yields decrease to 88%.

Waste Stream Management

The THF/Et$$_3$$N system is replaced with 2-MeTHF and DIPEA to enhance sustainability (PMI reduced by 40%).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

A comparison of substituents in similar benzothiazole derivatives reveals critical trends:

Compound Name Substituents Key Structural Differences Impact on Properties Reference
Target Compound 6-ethoxy, 3-methyl, methyl(phenyl)sulfamoyl Bulky sulfamoyl group Enhanced steric bulk; potential for π-π interactions
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide 6-methanesulfonyl, piperazine Sulfonyl group; flexible piperazine moiety Improved CNS penetration; multifunctional activity
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-bromo, 3-ethyl, dimethylsulfamoyl Bromo (electron-withdrawing) vs. ethoxy Altered electronic profile; potential cytotoxicity
Riluzole 6-trifluoromethoxy, amino Smaller substituents Known anticonvulsant activity; moderate lipophilicity

Key Observations :

  • Electron-donating groups (e.g., ethoxy) may increase electron density on the benzothiazole ring, affecting reactivity and binding to biological targets.
  • Bulkier substituents (e.g., methyl(phenyl)sulfamoyl) could hinder membrane permeability but improve target specificity .
Spectral Characterization

Comparative spectral data highlight structural distinctions:

  • IR Spectroscopy: The target compound’s C=S stretch (if present) would appear near 1240–1255 cm⁻¹, similar to tautomeric 1,2,4-triazoles (). Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance in related compounds .
  • NMR Data :
    • Methyl groups (e.g., 3-methyl on dihydrothiazole) resonate near δ 2.0–2.5 ppm in ¹H-NMR.
    • Ethoxy protons (6-ethoxy) would show signals at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (CH₂) .

Biological Activity

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing existing research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzothiazole derivatives against common pathogens, it was found that certain modifications to the benzothiazole structure enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget PathogenZone of Inhibition (mm)Activity Level
GG4Staphylococcus aureus15High
GG5Escherichia coli8Moderate
GG6Pseudomonas aeruginosa5Low
GG7Candida tropicalis10Moderate

Note: The zone of inhibition is measured in millimeters, with higher values indicating greater antibacterial efficacy.

Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer potential. A recent investigation into the cytotoxic effects of various benzothiazole compounds demonstrated that some derivatives could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound displayed IC50 values comparable to established chemotherapeutics. The compound's ability to induce cell cycle arrest at the G2/M phase was noted, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Ion Channel Modulation : It has been reported that certain benzothiazole derivatives inhibit voltage-gated potassium channels (Kv1.3), which are crucial in cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes, including cancer and inflammation.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with moderate permeability across biological membranes. Studies suggest that it is not a substrate for major drug transporters, which may reduce potential drug-drug interactions.

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityModerate
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNon-substrate

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2 : Introduction of the ethoxy and methyl groups via alkylation or nucleophilic substitution.
  • Step 3 : Coupling the sulfamoylbenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification is achieved via column chromatography or HPLC, with yields optimized by controlling solvent polarity (e.g., dichloromethane/methanol gradients). Key intermediates include the Z-configuration benzothiazole imine and the sulfamoylbenzoyl chloride derivative .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1H2SO4, reflux, 6h65–70
2K2CO3, DMF, 80°C80–85
3EDC, HOBt, DCM, rt70–75

Q. How is the compound characterized post-synthesis, and what analytical methods validate its purity?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substituent integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water mobile phase) . Contaminants (e.g., unreacted sulfamoyl precursors) are identified via LC-MS/MS fragmentation patterns .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

  • Solubility : Limited aqueous solubility (logP ~3.5 predicted) necessitates DMSO stock solutions (10 mM). Co-solvents like PEG-400 improve solubility in biological assays .
  • Stability : Degradation under UV light or acidic conditions requires storage in amber vials at –20°C. Stability in PBS (pH 7.4) is monitored via HPLC over 72h to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Solvent Optimization : Replacing DMF with THF reduces side reactions in alkylation steps (e.g., N-methylation) .
  • Catalyst Screening : Palladium on carbon (Pd/C) enhances coupling efficiency in sulfamoyl incorporation .
  • Temperature Control : Lowering reaction temperatures (0–5°C) during imine formation minimizes Z/E isomerization . Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • X-ray Crystallography : Resolves ambiguities in Z/E configuration by confirming bond angles and torsion parameters .
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts for comparison with experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or impurities .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to validate spatial arrangement of substituents .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • Molecular Docking : AutoDock Vina screens against targets like carbonic anhydrase IX (PDB ID: 3IAI) to identify binding poses. The sulfamoyl group shows high affinity for zinc-containing active sites .
  • Pharmacophore Modeling : Matches the benzothiazole core and sulfonamide group to known kinase inhibitors (e.g., VEGFR-2) .
  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration (low) and CYP450 inhibition (moderate) .

Q. What reaction mechanisms govern the benzothiazole core’s participation in biological systems?

  • Electrophilic Aromatic Substitution : The electron-deficient benzothiazole ring reacts with cellular nucleophiles (e.g., glutathione), forming adducts detectable via LC-MS .
  • Hydrogen Bonding : The imine nitrogen and sulfamoyl oxygen act as H-bond acceptors, critical for protein-ligand interactions (validated via isothermal titration calorimetry) .

Q. How can interactions with biological targets be validated experimentally?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to purified enzymes (e.g., HDACs) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by monitoring protein denaturation shifts .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment validates pathway-specific effects .

Q. What challenges arise in synthesizing stereoisomers, and how are they addressed?

  • Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) separates enantiomers. Enantiomeric excess (ee) is quantified via circular dichroism .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps enforce stereoselectivity .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, avoiding racemization during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.